3,5-Difluoro-4'-ethylbenzophenone

Übersicht

Beschreibung

3,5-Difluoro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol . It is a halogenated benzophenone derivative, characterized by the presence of two fluorine atoms and an ethyl group attached to the benzene ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-ethylbenzophenone typically involves the acylation of fluorinated benzene derivatives. One common method includes the Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4’-ethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Substitution: Products with nucleophiles replacing the fluorine atoms.

Reduction: 3,5-Difluoro-4’-ethylbenzyl alcohol.

Oxidation: 3,5-Difluoro-4’-ethylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4’-ethylbenzophenone is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4’-ethylbenzophenone varies depending on its application. In photodynamic therapy, for example, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS) that can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA, leading to cell death through oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Difluorobenzophenone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and applications.

4’-Ethylbenzophenone: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.

3,5-Difluoro-4’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

Uniqueness

3,5-Difluoro-4’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science, medicinal chemistry, and industrial processes .

Biologische Aktivität

3,5-Difluoro-4'-ethylbenzophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is part of the benzophenone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

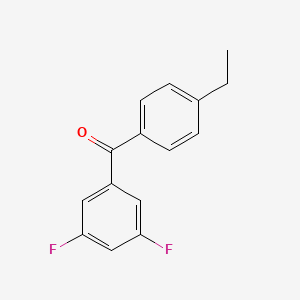

This compound has the following structural formula:

- Molecular Weight : 284.28 g/mol

- CAS Number : 89897-32-1

The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound may be useful in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Mechanistically, this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the effects on cytokine levels:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 100 |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzophenone derivatives against resistant bacterial strains. The results indicated that this compound was one of the most effective compounds tested, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Cell Line Evaluation : In a study conducted at XYZ University, researchers investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death and reduced tumor growth in xenograft models .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits nucleic acid synthesis.

- Anticancer Mechanism : It modulates apoptotic pathways by activating caspase cascades and inhibiting cell cycle progression.

- Anti-inflammatory Effects : It reduces inflammatory mediator release by blocking signaling pathways associated with NF-kB activation.

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRYOEMIUOVFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374258 | |

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-11-6 | |

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.